molecular formula C9H7ClO3 B1525917 Methyl 4-chloro-2-formylbenzoate CAS No. 1001336-16-8

Methyl 4-chloro-2-formylbenzoate

Cat. No.: B1525917
CAS No.: 1001336-16-8
M. Wt: 198.6 g/mol
InChI Key: SXBBGDXVOZYMEK-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-formylbenzoate: is an organic compound with the molecular formula C9H7ClO3. It is characterized by a benzene ring substituted with a methyl group, a chloro group, and a formyl group. This compound is primarily used in organic synthesis and has various applications in scientific research, particularly in chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • From 4-chlorobenzoic acid: The compound can be synthesized by reacting 4-chlorobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

  • From 4-chloro-2-hydroxybenzaldehyde: Another method involves the formylation of 4-chloro-2-hydroxybenzaldehyde using reagents like Vilsmeier-Haack reagent.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned methods. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form carboxylic acids.

  • Reduction: Reduction reactions can convert the formyl group to a hydroxyl group, resulting in 4-chloro-2-hydroxybenzoic acid.

  • Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

  • Oxidation: 4-chlorobenzoic acid.

  • Reduction: 4-chloro-2-hydroxybenzoic acid.

  • Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 4-chloro-2-formylbenzoate is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a precursor in the synthesis of bioactive compounds with potential pharmacological activities. Medicine: The compound is explored for its antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Methyl 2-formylbenzoate: Similar structure but lacks the chlorine atom.

  • 4-chlorobenzoic acid: Similar but without the formyl group.

  • 2-formyl-4-chlorophenol: Similar but with a hydroxyl group instead of a methoxy group.

Uniqueness: Methyl 4-chloro-2-formylbenzoate is unique due to its combination of chloro and formyl groups on the benzene ring, which provides distinct chemical reactivity and biological activity compared to its analogs.

This compound's versatility and reactivity make it a valuable tool in various scientific and industrial applications. Its unique properties and potential for diverse applications continue to drive research and development in multiple fields.

Properties

IUPAC Name

methyl 4-chloro-2-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c1-13-9(12)8-3-2-7(10)4-6(8)5-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBBGDXVOZYMEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001336-16-8
Record name methyl 4-chloro-2-formylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 5-chloro-3-hydroxy-3H-isobenzofuran-1-one (10 g, 54 mmol) and iodomethane (80 g, 560 mmol) in dichloromethane (200 mL) was heated at reflux, then the heating bath was removed. To the above solution was added triethylamine (60 g) at a rate that maintained a brisk reflux. After the addition was completed, the mixture was allowed to cool to room temperature and stirred for 72 h. The mixture was purified by column chromatography to give the title product (1.5 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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